N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine is a Schiff base compound known for its diverse applications in various fields such as chemistry, biology, and industry. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is characterized by the presence of a dimethylamino group and a phenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and N-phenyl-1,4-benzenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts such as acid catalysts or metal complexes can also be employed to accelerate the reaction and improve the selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce secondary amines .
Scientific Research Applications
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of various organic compounds.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-(dimethylamino)-: Shares the dimethylamino group but lacks the imine linkage.
N-[4-(dimethylamino)benzylidene]-4-methylaniline: Similar structure with a methyl group instead of a phenyl group.
5-(4-Dimethylaminobenzylidene)rhodanine: Contains a rhodanine moiety instead of a benzenediamine.
Uniqueness
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C21H21N3 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-[(4-anilinophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H21N3/c1-24(2)21-14-8-17(9-15-21)16-22-18-10-12-20(13-11-18)23-19-6-4-3-5-7-19/h3-16,23H,1-2H3 |
InChI Key |
PSZLRCKMWNDAPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.